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Ugonin k

Cat. No.: B1248020
M. Wt: 436.5 g/mol
InChI Key: ROCKAKPPZWGROR-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ugonin K is a bioactive flavonoid compound isolated from the roots of the medicinal plant Helminthostachys zeylanica . This plant has a history of use in traditional medicine for treating bone fractures and bone loss, and this compound has been identified as a major constituent responsible for its anabolic effects on bone . Research indicates that this compound is a valuable tool for investigating molecular pathways in bone formation, cancer, and neuroprotection. In osteogenesis research, this compound potently promotes the differentiation and mineralization of osteoblasts, which are the cells responsible for bone formation . Its mechanism of action involves the activation of key signaling pathways, including p38 MAPK and ERK, which in turn upregulate the expression of the master transcription factors Runx2 and osterix . These factors are critical for driving the expression of bone marker genes such as bone sialoprotein (BSP) and osteocalcin (OCN), leading to the synthesis of bone matrix and the formation of bone nodules . Studies also show that this compound-stimulated osteogenesis involves an estrogen receptor-dependent pathway, activating both classical and non-classical c-Src signaling . This makes it a compelling compound for studying bone metabolic diseases and potential anabolic bone therapies. Beyond bone research, this compound demonstrates significant activity in other fields. In cancer research, it induces cell cycle arrest and apoptosis in human basal cell carcinoma (BCC) cells by triggering a reactive oxygen species (ROS)-mediated apoptosis signal pathway, which involves the activation of p53 and caspases, while showing less toxicity to normal skin cells . Furthermore, this compound exhibits neuroprotective properties, protecting human neuroblastoma cells from hydrogen peroxide-induced apoptosis by activating the ERK and PI3K/Akt survival pathways . These diverse mechanisms make this compound a versatile reagent for probing cellular signaling and survival pathways in various disease models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O6 B1248020 Ugonin k

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H28O6

Molecular Weight

436.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-6-[[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one

InChI

InChI=1S/C26H28O6/c1-14-6-5-9-26(2,3)17(14)11-16-22(31-4)13-23-24(25(16)30)20(29)12-21(32-23)15-7-8-18(27)19(28)10-15/h7-8,10,12-13,17,27-28,30H,1,5-6,9,11H2,2-4H3/t17-/m0/s1

InChI Key

ROCKAKPPZWGROR-KRWDZBQOSA-N

Isomeric SMILES

CC1(CCCC(=C)[C@@H]1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC)C

Canonical SMILES

CC1(CCCC(=C)C1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC)C

Synonyms

ugonin K

Origin of Product

United States

Isolation, Purification, and Structural Elucidation of Ugonin K

Methodologies for Extraction and Purification from Biological Sources

Ugonin K is typically extracted from the roots and rhizomes of Helminthostachys zeylanica. Methanol (B129727) extract of the roots has shown significant inhibitory activity in some studies, indicating the presence of bioactive compounds like ugonins nih.gov. Optimized extraction procedures often involve using solvents such as 75% ethanol, which has demonstrated high efficiency in extracting ugonins, including Ugonin J and Ugonin M, which are structurally related to this compound mdpi.comresearchgate.net. Repeated extraction steps are often necessary to ensure nearly complete recovery of the target compounds mdpi.com.

Following extraction, various chromatographic techniques are employed for the purification of this compound. These methodologies leverage differences in polarity and affinity to separate this compound from other compounds present in the crude extract. Techniques mentioned in the literature for the purification of ugonins include vacuum liquid chromatography (VLC), medium-pressure liquid chromatography (MPLC), and high-performance liquid chromatography (HPLC), specifically recycling HPLC and reversed-phase HPLC (RP18 column) phcogj.comnih.govresearchgate.net. Sephadex LH-20 and octadecylsilane (B103800) (ODS) silica (B1680970) gel are also utilized as packing materials in column chromatography for the isolation and purification of ugonins nih.gov.

Spectroscopic and Spectrometric Techniques in this compound Structure Determination

The structural elucidation of this compound relies heavily on the application of various spectroscopic and spectrometric techniques. These methods provide detailed information about the compound's molecular weight, elemental composition, functional groups, and the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for determining the structure of this compound. Both one-dimensional (1D) NMR (e.g., 1H NMR, 13C NMR) and two-dimensional (2D) NMR techniques (e.g., COSY, HMBC, HSQC) are used to assign proton and carbon signals and to establish connectivity between atoms phcogj.comacs.orgacs.orgdokumen.pub. By analyzing the chemical shifts, coupling constants, and correlation patterns observed in the NMR spectra, the complete carbon skeleton and the position of substituents can be determined.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule, particularly the presence of conjugated systems like the flavonoid backbone acs.orgacs.org. The UV spectrum shows characteristic absorption maxima that can help confirm the compound class and provide clues about the chromophores present.

Mass Spectrometry (MS), particularly hyphenated techniques like Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS), is essential for determining the molecular weight and elemental composition of this compound acs.orgacs.orgresearchgate.net. HRESIMS provides accurate mass measurements, allowing for the determination of the molecular formula acs.org. UPLC-ESI-Q-TOF/MS is used to characterize the major compounds in extracts and can provide fragmentation data that aids in structural confirmation researchgate.net.

Infrared (IR) spectroscopy can also be used to identify key functional groups present in the this compound structure, such as hydroxyl and carbonyl groups phcogj.comacs.org.

Challenges and Advances in this compound Structural Confirmation

Confirming the structure of natural products like this compound can sometimes present challenges, especially when dealing with complex molecules or limited sample quantities. One challenge lies in the complete and unambiguous assignment of all NMR signals, particularly for molecules with multiple similar functional groups or complex aliphatic chains like the prenyl group in this compound. Overlapping signals in NMR spectra can necessitate the use of advanced 2D NMR techniques and careful interpretation.

Advances in spectroscopic techniques, such as higher field strength NMR spectrometers and more sensitive mass analyzers, have significantly improved the ability to obtain detailed structural information from smaller amounts of isolated compounds. The development of hyphenated techniques like UPLC-TOF-MS allows for online separation and identification of compounds, speeding up the process and providing complementary data researchgate.net. Comparison of spectroscopic data with previously reported values for known ugonins and related flavonoids is a crucial step in confirming the structure of a newly isolated compound nih.gov. Additionally, computational methods and databases like PubChem, which provides computed properties and structural information, play a role in supporting structural elucidation and confirmation nih.gov.

Table 1: Spectroscopic and Spectrometric Techniques Used in this compound Structure Determination

TechniqueInformation ProvidedReferences
NMR SpectroscopyAtom connectivity, functional groups, spatial arrangement phcogj.comacs.orgacs.orgdokumen.pub
UV-Vis SpectroscopyPresence of conjugated systems, electronic transitions acs.orgacs.org
Mass SpectrometryMolecular weight, elemental composition, fragmentation data acs.orgacs.orgresearchgate.netacs.org
IR SpectroscopyIdentification of functional groups phcogj.comacs.org

Table 2: Selected Research Findings Related to this compound Isolation and Characterization

Source PlantExtraction SolventPurification Method(s)Characterization Techniques UsedKey FindingsReferences
Helminthostachys zeylanicaMethanolMPLC, Recycling HPLCUV, NMR, MSIsolation of ugonins, including Ugonin J and related compounds. nih.gov
Helminthostachys zeylanicaDichloromethane, Ethyl acetateNot specifiedNot specifiedIsolation of prenylated flavonoids, including Ugonin J and K. researchgate.net
Helminthostachys zeylanica75% EthanolHPLC (RP18 column)HPLC, UVOptimization of extraction, development of HPLC method for quality control. mdpi.comresearchgate.net
Helminthostachys zeylanicaMethanolLiquid-liquid fractionation, MPLC, Recycling HPLCUV, IR, MS, 1D/2D NMR, HR-ESI-MSIsolation and structural elucidation of phenolic compounds, including flavonoids. acs.org
Helminthostachys zeylanicaNot specifiedVacuum liquid chromatography (VLC)FTIR, 1D/2D NMRIsolation and identification of ugonin J and K. phcogj.com

Biosynthetic Pathways and Metabolic Engineering Approaches for Ugonin K

Proposed Biosynthetic Routes and Precursors of Ugonin K in Helminthostachys zeylanica

The biosynthesis of this compound is proposed to begin with the general phenylpropanoid pathway, a fundamental route in plants for the production of a wide array of secondary metabolites. nih.govfrontiersin.orgmdpi.com This pathway utilizes the amino acid L-phenylalanine as a primary precursor.

The initial steps involve the conversion of L-phenylalanine to 4-coumaroyl-CoA through the sequential action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.gov The resulting 4-coumaroyl-CoA serves as a crucial intermediate, standing at the junction of general phenylpropanoid metabolism and the entry into the flavonoid-specific pathway.

The core flavanone (B1672756) structure of this compound is assembled by chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.commdpi.comnih.gov Malonyl-CoA itself is derived from the primary metabolite, acetyl-CoA. Following this, chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone, naringenin. nih.gov

To achieve the specific substitution pattern observed in this compound (hydroxylation at positions 3' and 4' on the B-ring), naringenin is likely acted upon by a flavanone 3'-hydroxylase (F3'H), leading to the formation of eriodictyol (B191197). The final and characteristic step in the biosynthesis of this compound is the C-prenylation at the 6-position of the A-ring. This reaction is catalyzed by a prenyltransferase, which transfers a dimethylallyl pyrophosphate (DMAPP) moiety to the eriodictyol backbone. DMAPP is synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Table 1: Proposed Precursors in the Biosynthesis of this compound

PrecursorOriginating PathwayRole in this compound Biosynthesis
L-PhenylalanineShikimate PathwayInitial building block for the C6-C3 unit.
Malonyl-CoAFatty Acid SynthesisProvides three C2 units for the A-ring.
4-Coumaroyl-CoAPhenylpropanoid PathwayKey intermediate for chalcone synthase.
NaringeninFlavonoid BiosynthesisThe basic flavanone core.
EriodictyolFlavonoid BiosynthesisHydroxylated flavanone precursor.
Dimethylallyl pyrophosphate (DMAPP)MVA/MEP PathwayDonor of the C-prenyl group.

Identification and Characterization of Enzymes Involved in this compound Biosynthesis

While the specific enzymes responsible for this compound biosynthesis in Helminthostachys zeylanica have not been isolated and characterized, their identities can be inferred based on well-established flavonoid biosynthetic pathways in other plant species. nih.gov

The key enzymatic players are proposed to be:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step in the phenylpropanoid pathway, the deamination of L-phenylalanine to cinnamic acid. nih.gov

Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.

4-Coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming 4-coumaroyl-CoA.

Chalcone synthase (CHS): A type III polyketide synthase that is central to flavonoid biosynthesis. It catalyzes the condensation reaction to form the chalcone backbone. mdpi.com

Chalcone isomerase (CHI): This enzyme catalyzes the intramolecular cyclization of the chalcone into a flavanone, establishing the heterocyclic C-ring. nih.gov

Flavanone 3'-hydroxylase (F3'H): A cytochrome P450 enzyme responsible for the hydroxylation of the B-ring of naringenin at the 3' position to yield eriodictyol.

Aromatic Prenyltransferase (PT): This class of enzymes is responsible for the attachment of prenyl groups to the flavonoid scaffold. For this compound, a specific PT would catalyze the C-alkylation of eriodictyol at the C-6 position using DMAPP as the prenyl donor. These enzymes are often membrane-bound and can exhibit high substrate and regiospecificity.

Table 2: Putative Enzymes in the this compound Biosynthetic Pathway

EnzymeAbbreviationCatalyzed Reaction
Phenylalanine ammonia-lyasePALL-Phenylalanine → Cinnamic acid
Cinnamate-4-hydroxylaseC4HCinnamic acid → p-Coumaric acid
4-Coumarate:CoA ligase4CLp-Coumaric acid → 4-Coumaroyl-CoA
Chalcone synthaseCHS4-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin chalcone
Chalcone isomeraseCHINaringenin chalcone → Naringenin
Flavanone 3'-hydroxylaseF3'HNaringenin → Eriodictyol
Aromatic PrenyltransferasePTEriodictyol + DMAPP → this compound

Biotechnological Strategies for Enhanced Production or Novel Analog Generation of this compound

Metabolic engineering offers promising avenues for increasing the yield of this compound and for generating novel derivatives with potentially enhanced biological activities. These strategies primarily focus on the manipulation of the expression of key biosynthetic genes in a suitable host system, such as plants or microorganisms.

Enhanced Production:

Overexpression of Rate-Limiting Enzymes: The production of this compound could be enhanced by overexpressing genes encoding enzymes that catalyze rate-limiting steps in the pathway. PAL and CHS are often considered as such bottlenecks in flavonoid biosynthesis.

Transcriptional Regulation: The expression of flavonoid biosynthesis genes is often coordinately regulated by transcription factors, such as MYB, bHLH, and WD40 proteins. nih.gov Overexpressing these regulatory factors can upregulate the entire pathway, leading to higher accumulation of the final product.

Increasing Precursor Supply: Enhancing the metabolic flux towards the primary precursors, L-phenylalanine and malonyl-CoA, can also boost this compound production. This could be achieved by engineering the upstream shikimate and fatty acid synthesis pathways.

Novel Analog Generation:

Combinatorial Biosynthesis: By introducing genes from other organisms, it is possible to create novel this compound analogs. For instance, expressing different hydroxylases, methyltransferases, or glycosyltransferases in a this compound-producing host could lead to the synthesis of new derivatives.

Protein Engineering of Prenyltransferases: The regiospecificity of prenyltransferases determines the position of the prenyl group attachment. nih.gov By modifying the substrate-binding site of the this compound-specific prenyltransferase, it may be possible to alter the prenylation pattern, leading to the formation of iso-ugonin K or di-prenylated analogs.

Heterologous Production in Microorganisms: The entire biosynthetic pathway for this compound could be reconstituted in a microbial host like Escherichia coli or Saccharomyces cerevisiae. This approach allows for greater control over the metabolic pathways and facilitates the production of specific compounds in a contained and scalable fermentation system. This platform would also be amenable to feeding precursor analogs to generate a wider range of novel flavonoids.

Table 3: Biotechnological Approaches for this compound Production

StrategyApproachDesired Outcome
Enhanced Production Overexpression of PAL and CHS genes.Increased flux through the phenylpropanoid and flavonoid pathways.
Co-expression of MYB/bHLH/WD40 transcription factors.Upregulation of multiple biosynthetic genes.
Engineering of shikimate and fatty acid pathways.Increased availability of L-phenylalanine and malonyl-CoA.
Novel Analog Generation Introduction of heterologous modifying enzymes.Production of hydroxylated, methylated, or glycosylated this compound derivatives.
Site-directed mutagenesis of prenyltransferase.Altered prenylation patterns on the flavanone core.
Reconstitution of the pathway in E. coli or yeast.Scalable production and generation of novel analogs through precursor-directed biosynthesis.

Chemical Synthesis and Derivatization Strategies for Ugonin K

Total Synthesis Approaches for the Ugonin K Scaffold

While a definitive total synthesis of this compound has not been explicitly detailed in the scientific literature, the successful synthesis of structurally related ugonins, such as Ugonin L, S, U, and Z, provides a robust blueprint for approaching the this compound scaffold. acs.orgacs.org These syntheses illuminate the key strategic bond formations and the sequence of reactions required to assemble the C-geranylated flavanone (B1672756) core.

A plausible synthetic strategy for the this compound scaffold would likely commence with the synthesis of a suitably protected phloroacetophenone derivative. This starting material would then undergo a C-alkenylation reaction to introduce the geranyl moiety at the desired position on the A-ring. Subsequent steps would involve the construction of the flavanone C-ring through a Claisen-Schmidt condensation with an appropriately substituted benzaldehyde, followed by an intramolecular cyclization.

Key transformations in the synthesis of the this compound scaffold, based on analogous syntheses, are outlined below:

Reaction Step Description Key Reagents and Conditions
C-GeranylationIntroduction of the geranyl group onto the phloroglucinol (B13840) A-ring.Geranyl bromide, base (e.g., K2CO3), solvent (e.g., acetone).
Chalcone (B49325) FormationAldol condensation between the geranylated acetophenone (B1666503) and a protected dihydroxybenzaldehyde to form a chalcone intermediate.Strong base (e.g., KOH or NaOH) in a protic solvent (e.g., ethanol).
Flavanone CyclizationIntramolecular Michael addition of the chalcone to form the dihydropyrone C-ring of the flavanone.Acid or base catalysis.
GlycosylationAttachment of the sugar moiety to the flavanone core. This is a critical step where stereocontrol is paramount.Glycosyl donor (e.g., glycosyl bromide or trichloroacetimidate), promoter (e.g., silver triflate or TMSOTf).

The final stages of the synthesis would involve the deprotection of the various protecting groups on the flavanone core and the sugar moiety to yield the natural product.

Synthetic Methodologies for this compound Analogs and Derivatives

The development of synthetic routes to the this compound scaffold opens avenues for the creation of a diverse range of analogs and derivatives. These modified structures are invaluable tools for structure-activity relationship (SAR) studies, enabling researchers to probe the molecular interactions of this compound with its biological targets. Methodologies for generating these analogs can be broadly categorized into two approaches: modification of the synthetic pathway and post-synthesis derivatization.

Modification of the Synthetic Pathway:

This strategy involves introducing variations in the starting materials or reagents at different stages of the total synthesis.

Target Modification Synthetic Approach
Geranyl Group Analogs Utilize different prenyl bromides (e.g., farnesyl bromide, neryl bromide) in the initial C-alkenylation step.
B-Ring Substitution Patterns Employ a variety of substituted benzaldehydes in the Claisen-Schmidt condensation to alter the substituents on the B-ring.
Sugar Moiety Variations Introduce different glycosyl donors during the glycosylation step to append alternative sugar units.

Post-Synthesis Derivatization:

Alternatively, the completed this compound molecule can be subjected to various chemical transformations to generate derivatives. This approach is often more efficient for creating a library of closely related compounds.

Derivatization Reaction Target Functional Group Typical Reagents
Esterification/Etherification Hydroxyl groups on the flavanone core or sugarAcyl chlorides, alkyl halides
Methylation Phenolic hydroxyl groupsMethyl iodide, dimethyl sulfate
Glycosidic Bond Modification Cleavage and re-formation with different sugarsAcid hydrolysis followed by glycosylation

These derivatization techniques allow for the systematic exploration of the chemical space around the this compound structure, providing insights into the structural features crucial for its biological activity.

Stereoselective Synthesis Considerations in this compound Chemistry

The stereochemistry of this compound is a critical determinant of its biological function. The flavanone core contains a stereocenter at the C2 position, and the glycosidic linkage introduces additional stereocenters. The geranyl side chain also possesses a double bond that can exist as either the E or Z isomer. Therefore, controlling the stereochemical outcome of the synthetic reactions is of paramount importance.

Control of the C2 Stereocenter:

The stereochemistry at the C2 position of the flavanone ring is typically established during the cyclization of the chalcone precursor. The use of chiral catalysts or auxiliaries in this step can induce facial selectivity, leading to the preferential formation of one enantiomer over the other. Asymmetric hydrogenation of the chalcone double bond prior to cyclization is another effective strategy for controlling the C2 stereocenter.

Stereoselective Glycosylation:

The formation of the glycosidic bond is a pivotal and often challenging step in the synthesis of this compound. The desired stereochemical outcome (α or β linkage) is influenced by several factors, including the nature of the glycosyl donor, the promoter used, the solvent, and the temperature. The presence of a participating group at the C2 position of the sugar donor can direct the stereochemistry of the glycosylation, typically leading to the formation of a 1,2-trans glycosidic linkage. For sugars lacking a participating group, such as 2-deoxy sugars, achieving high stereoselectivity can be more difficult and may require the use of specific glycosylation protocols or chiral catalysts.

Recent advances in stereoselective synthesis have provided a range of powerful tools for controlling the three-dimensional architecture of complex molecules like flavonoids. nih.gov Strategies such as organocatalysis, transition-metal catalysis, and biocatalysis offer promising avenues for achieving high levels of stereocontrol in the synthesis of this compound and its analogs.

Investigation of Molecular and Cellular Mechanisms of Action for Ugonin K

Modulation of Intracellular Signaling Pathways by Ugonin K

This compound exerts its effects by modulating several critical intracellular signaling cascades. These pathways are integral to the regulation of cellular functions, and their modulation by this compound is central to its observed biological outcomes in research models.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (p38 MAPK, Extracellular Signal-Regulated Kinase 1/2)

This compound has been shown to actively modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically p38 MAPK and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). In studies using MC3T3-E1 osteoblast-like cells, this compound treatment led to an increased phosphorylation level of both p38 and ERK, indicating activation of these pathways. nih.gov

The activation of these kinases is critical for the osteogenic (bone-forming) effects of this compound. nih.gov Research demonstrates that the inhibition of the p38 pathway with the specific inhibitor SB203580 completely blocked this compound-induced expression of key osteogenic transcription factors, alkaline phosphatase (ALP) activity, and bone nodule formation. nih.gov Similarly, attenuation of the ERK pathway using the inhibitor PD98059 also significantly repressed the expression of these markers and mildly attenuated ALP activity and mineralization. nih.gov These findings suggest that both p38 and ERK pathways are involved in mediating the effects of this compound, with the p38 pathway appearing to play a more dominant role in its promotion of osteogenesis. nih.gov

Table 1: Effect of MAPK Pathway Inhibitors on this compound-Induced Osteogenesis in MC3T3-E1 Cells

This compound-Induced Activity Effect of p38 Inhibitor (SB203580) Effect of ERK Inhibitor (PD98059)
Runx2 & Osterix Expression Completely Inhibited nih.gov Significantly Repressed nih.gov
ALP Activity Completely Inhibited nih.gov Mildly Attenuated nih.gov
Bone Sialoprotein (BSP) Level Completely Inhibited nih.gov Significantly Repressed nih.gov
Osteocalcin (B1147995) (OCN) Expression Not Affected nih.gov Significantly Repressed nih.gov

Involvement with Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Signaling

The Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) signaling pathway, a crucial regulator of cell survival and apoptosis, is also modulated by this compound. In studies investigating the neuroprotective effects of this compound against hydrogen peroxide-induced cell death in human neuroblastoma SH-SY5Y cells, the involvement of the PI3K/Akt pathway was established. mdpi.com

The neuroprotective action of this compound was significantly attenuated by pretreatment with PI3K inhibitors, specifically wortmannin (B1684655) and LY294002. mdpi.com This demonstrates that the protective effects are dependent on a functional PI3K pathway. mdpi.com Furthermore, this compound treatment was found to significantly increase the phosphorylation of Akt, a key downstream effector of PI3K. mdpi.com The phosphorylation of Akt peaked at 20 minutes following application, confirming that this compound actively stimulates this pro-survival signaling cascade. mdpi.com

Effects on Nuclear Factor-kappa B (NF-κB) Activation

While related flavonoid compounds such as Ugonin L and Ugonin M have been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway in inflammatory and osteoclastogenesis models, the direct effects of this compound on NF-κB activation are not detailed in the available research literature. nih.govnih.gov

This compound's Role in Cellular Processes

The modulation of the aforementioned signaling pathways by this compound translates into significant impacts on complex cellular processes, including programmed cell death (apoptosis) and cell proliferation, as well as the regulation of gene and protein expression.

Impact on Apoptosis and Cell Proliferation in Research Models

This compound has demonstrated a notable impact on apoptosis and cell proliferation, particularly in cancer cell models. In human basal cell carcinoma (BCC) cells, treatment with this compound resulted in cell cycle arrest at the S-G2/M phase and a significant increase in apoptosis, as indicated by a larger sub-G1 peak in flow cytometry analysis. nih.gov

The pro-apoptotic effect of this compound is associated with a reduction in the mitochondrial membrane potential and an increased expression of key proteins involved in the apoptotic cascade. nih.gov Specifically, the expression of p53, Caspase-8, Caspase-9, and Caspase-3 was significantly increased following treatment. nih.gov Notably, cytotoxicity studies showed that this compound was less toxic to normal human keratinocytes and skin fibroblasts compared to BCC cells, suggesting a degree of selectivity in its impact on cell proliferation and survival. nih.gov

Table 2: Apoptotic Markers Modulated by this compound in Basal Cell Carcinoma (BCC) Cells

Marker Effect of this compound Treatment Role in Apoptosis
p53 Increased Expression nih.gov Tumor suppressor; initiates apoptosis
Caspase-8 Increased Expression nih.gov Initiator caspase in the extrinsic pathway
Caspase-9 Increased Expression nih.gov Initiator caspase in the intrinsic pathway

Influence on Gene Expression and Protein Synthesis Relevant to Biological Activities (e.g., Runx2, Osterix, Bone Sialoprotein, Osteocalcin)

This compound significantly influences the expression of genes and the synthesis of proteins that are fundamental to its observed biological activities, particularly in the context of osteoblast differentiation and bone formation. nih.govresearchgate.net In MC3T3-E1 osteoblast precursor cells, this compound up-regulated the mRNA expression of the master transcription factors required for osteogenesis: Runt-related transcription factor 2 (Runx2) and Osterix. nih.govresearchgate.net

The increased expression of these transcription factors leads to the enhanced synthesis of critical bone matrix proteins. nih.gov Studies have confirmed that this compound treatment significantly induces the expression of Bone Sialoprotein (BSP) and Osteocalcin (OCN), both of which are late-stage markers of osteoblast differentiation and are essential for bone mineralization. nih.govresearchgate.net This targeted influence on gene and protein expression underpins the compound's ability to promote osteoblastic differentiation and the formation of mineralized bone nodules in vitro. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Ugonin L
Ugonin M
SB203580
PD98059
Wortmannin
LY294002

Cellular Uptake and Intracellular Distribution Studies (Pre-clinical/Cellular)

Currently, specific preclinical studies detailing the cellular uptake mechanisms and intracellular distribution of this compound have not been extensively reported in scientific literature. While research has investigated the broader biological effects of this compound and related compounds on cellular pathways, the specific processes governing its transport across the cell membrane and its localization within subcellular compartments remain an area for future investigation.

Enzymatic Interactions and Inhibitory Activities of this compound

This compound is part of the broader ugonin class of flavonoids which has been identified as inhibitors of several key enzymes. The following sections detail the specific enzymatic interactions of this compound and related ugonins.

This compound has been identified as a flavonoid that exhibits α-glucosidase inhibitory activity nih.gov. This positions it within a class of compounds investigated for their potential to modulate carbohydrate metabolism. Studies on a series of ugonins have demonstrated significant inhibition against α-glucosidase, with IC50 values ranging from 3.9 to 32.9 μM researchgate.net. The inhibitory potential of these compounds is partly attributed to the presence of a cyclohexyl motif within their structure researchgate.net.

Table 1: α-Glucosidase Inhibitory Activity of the Ugonin Class

Compound Class Target Enzyme IC50 Value Range (μM)

The ugonin class of compounds demonstrates a capacity to modulate a range of enzymes beyond alpha-glucosidase, including neuraminidase, protein tyrosine phosphatase 1B (PTP1B), and viral proteases nih.gov.

Neuraminidase: Several ugonins, including Ugonin J, L, M, S, and U, have shown significant inhibitory activity against bacterial neuraminidase nih.govnih.gov. The inhibitory potencies for this class of compounds are notably high, with IC50 values observed in the nanomolar range of 35–50 nM researchgate.netnih.gov. Detailed kinetic analyses have revealed that these ugonins act as reversible, noncompetitive inhibitors of the enzyme researchgate.netnih.gov.

Protein Tyrosine Phosphatase 1B (PTP1B): Ugonins have also been identified as potent inhibitors of PTP1B, an enzyme linked to metabolic regulation. The IC50 values for ugonins against PTP1B have been reported to be in the range of 0.6–7.3 μM researchgate.net.

SARS-CoV-2 3C-like Protease: The ugonin series has been described as moderate inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication nih.gov. Specifically, Ugonin J has demonstrated potent inhibition of SARS-CoV-2 3CLpro with a half-maximal inhibitory concentration (IC50) value of approximately 0.94 µM frontiersin.org. In comparative studies, Ugonin J showed significantly more potent inhibition of the protease's activity than related flavonoids like luteolin (B72000) and kaempferol (B1673270) nih.gov.

Table 2: Broader Enzyme Inhibition Profile of the Ugonin Class

Compound Target Enzyme IC50 Value Inhibition Type
Ugonin Class (J, L, M, S, U) Neuraminidase (Bacterial) 35 - 50 nM researchgate.netnih.gov Reversible, Noncompetitive researchgate.netnih.gov
Ugonin Class Protein Tyrosine Phosphatase 1B (PTP1B) 0.6 - 7.3 µM researchgate.net Not Specified

Structure Activity Relationship Sar Studies of Ugonin K and Its Analogs

Correlating Structural Motifs with Specific Biological Activities of Ugonin K (e.g., Melanogenesis Inhibition, Enzyme Activity)

SAR investigations of this compound and related luteolin (B72000) derivatives have provided insights into the structural features critical for their biological activities, particularly melanogenesis inhibition and enzyme modulation.

Regarding melanogenesis inhibition, studies have indicated that the catechol moiety present in the B-ring of the flavone (B191248) skeleton of this compound is important for its activity. nih.gov Furthermore, the presence of low polarity substituents at the C-7 position has been shown to enhance this inhibitory activity. nih.gov This suggests that both the specific hydroxylation pattern on the B-ring and the nature of the substituent at the C-7 position play significant roles in the ability of these compounds to inhibit melanin (B1238610) production.

Ugonins, including this compound, have also been investigated for their enzyme inhibitory activities. They have been identified as moderate inhibitors of enzymes such as SARS-CoV-2 3C-like protease, PTP1B, and α-glucosidase. nih.govresearchgate.netmdpi.com Specifically, Ugonin J, a related ugonin, was found to be a potent inhibitor of both PTP1B and α-glucosidase, acting as a competitive inhibitor for PTP1B and a non-competitive inhibitor for α-glucosidase. mdpi.com Another study highlighted the significant inhibitory potential of ugonins against bacterial neuraminidase (BNA), with potencies observed at nanomolar levels. nih.govresearchgate.net This marked potency compared to parent compounds like luteolin and eriodyctiol suggests that the alkyl substitution at the C6 position within the parent compounds significantly increases BNA inhibitory capacity. nih.gov The cyclohexylmethyl motif, present in some ugonins, appears paramount to this inhibitory activity. nih.gov

This compound has also demonstrated pro-osteogenic activity, increasing alkaline phosphatase (ALP) activity and enhancing the levels of osteogenic markers like osteocalcin (B1147995) (OCN), osterix (OSX), and RUNX2 in osteoblastic cells. mdpi.comresearchgate.net This suggests structural features of this compound are involved in modulating pathways related to bone formation.

Rational Design and Synthesis of this compound Derivatives for Enhanced Research Probes

The understanding gained from SAR studies facilitates the rational design and synthesis of this compound derivatives. By identifying the structural elements crucial for specific bioactivities, researchers can synthesize modified versions of this compound with the aim of enhancing potency, selectivity, or exploring different biological targets.

For instance, to further investigate the SAR of the C-7 substituent in luteolin derivatives (structurally related to ugonins), different groups have been selectively introduced at the C-7 position of luteolin. nih.gov This synthetic approach, often involving protection of other hydroxyl groups, allows for targeted modifications to study their impact on activities like melanogenesis inhibition. nih.gov The synthesis and evaluation of such derivatives, including those with bulky groups and alkoxyl chains at C-7, have shown improved melanogenesis inhibitory activities, demonstrating the utility of rational design in developing more potent research probes. nih.gov

While the provided search results specifically detail the rational design of luteolin derivatives based on ugonin SAR for melanogenesis inhibition nih.gov, the principle extends to other activities. The insights into the structural requirements for enzyme inhibition, such as the importance of the C6 alkyl substitution for BNA activity nih.gov, can guide the design of this compound analogs with optimized inhibitory profiles for specific enzymes. Rational design approaches often involve molecular docking and simulation studies to predict binding modes and affinities of potential derivatives before synthesis. biorxiv.org

Influence of Substituent Groups on this compound Bioactivity Profiles

The nature and position of substituent groups on the this compound core structure significantly influence its bioactivity profile.

In the context of melanogenesis inhibition, the SAR study on luteolin derivatives highlighted the importance of low polarity substituents at the C-7 position for enhanced activity. nih.gov The length of the carbon chain in alkoxyl substituents at C-7 was found to be more important than the bulkiness of the substituent for melanogenesis inhibitory activity. nih.gov For example, 7-O-hexylluteolin showed higher activity compared to other derivatives tested. nih.gov

For enzyme inhibition, the presence of an alkyl substitution at the C6 position in the ugonin structure dramatically increases the inhibitory capacity against bacterial neuraminidase. nih.gov This indicates that the hydrophobic interaction provided by the alkyl chain is a key determinant of potency for this specific enzyme target. The cyclohexylmethyl motif, a specific type of alkyl substitution, was highlighted as being particularly important for potent BNA inhibition. nih.gov

The influence of substituent groups extends beyond melanogenesis and enzyme inhibition. While specific details on how different substituents on this compound directly impact its pro-osteogenic activity were not extensively detailed in the search results, the general principle of SAR suggests that modifications to the flavonoid core and its substituents would likely modulate its effects on ALP activity and osteogenic marker expression. mdpi.comresearchgate.net

Data Tables

Based on the search results, a data table summarizing the melanogenesis inhibitory activity of luteolin derivatives (structurally related to ugonins) with different C-7 substituents can be presented.

CompoundC-7 SubstituentMelanogenesis Inhibition at 6.25 µM (% of Control)
Luteolin-OHData not explicitly provided for direct comparison
7-O-hexylluteolin-O-hexyl14% nih.gov
Other C-7 derivativesVariousVaried activity, generally improved over luteolin nih.gov

Note: Specific data for luteolin at 6.25 µM was not available in the provided snippets for direct comparison in the table, but the text indicates improved activity with C-7 substitutions.

Another table can summarize the bacterial neuraminidase inhibitory activity of ugonins compared to parent compounds.

CompoundIC₅₀ (µM)Kinetic Mode
Ugonin 1 (J)0.05 nih.govNoncompetitive nih.gov
Ugonin 20.07 nih.govNoncompetitive nih.gov
Ugonin 30.14 nih.govNoncompetitive nih.gov
Ugonin 40.15 nih.govNoncompetitive nih.gov
Ugonin 50.28 nih.govNoncompetitive nih.gov
Ugonin 60.35 nih.govNoncompetitive nih.gov
Luteolin4.4 nih.govNT nih.gov
Eriodictyol (B191197)17.8 nih.govNT nih.gov
Quercetin20.4 nih.govNT nih.gov

NT: Not Tested

Preclinical Research on Ugonin K S Biological Activities in Vitro and Non Human in Vivo Models

Mechanisms of Neuroprotection in Cellular Models of Oxidative Stress (e.g., Hydrogen Peroxide-Induced Neurotoxicity)

Ugonin K has demonstrated neuroprotective effects in cellular models of oxidative stress, particularly against hydrogen peroxide (H₂O₂)-induced neurotoxicity. Studies using human neuroblastoma SH-SY5Y cells have shown that pretreatment with this compound attenuates H₂O₂-induced cell death in a dose-dependent manner. nih.govspringermedizin.deuni.lu This protective effect is associated with the activation of key signaling pathways. Research indicates that this compound activates both the ERK1/2 and PI3K/Akt signaling pathways, and inhibition of these pathways abolishes the neuroprotective effect against H₂O₂-induced apoptosis. uni.lu Furthermore, this compound has been observed to reverse the increase in the 17-kDa cleaved fragment of caspase-3, a marker of apoptosis, induced by H₂O₂ treatment. uni.lu While this compound's potent antioxidant properties are considered to contribute to its neuroprotective effects, studies suggest that JNK and p38 MAPK pathways are not involved in the this compound-mediated protection against H₂O₂-induced cell death in SH-SY5Y cells. springermedizin.deuni.lu

Osteogenic Mechanisms and Bone Remodeling Modulation in Preclinical Systems

Preclinical studies have explored this compound's influence on bone remodeling, primarily focusing on its osteogenic potential. This compound has been shown to promote osteoblastic differentiation and mineralization in various preclinical systems. nih.gov

Promotion of Osteoblastic Differentiation and Mineralization

In vitro studies, notably in MC3T3-E1 osteoblastic cells, have provided detailed insights into how this compound promotes bone formation. This compound treatment significantly increases alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation. It also enhances the expression of bone sialoprotein (BSP) and osteocalcin (B1147995) (OCN), which are important non-collagenous proteins in bone matrix. Furthermore, this compound promotes mineralization, a crucial step in bone nodule formation, as evidenced by Alizarin red S staining. At the molecular level, this compound upregulates the mRNA expression of the essential transcription factors Runx2 and osterix, which are critical for osteoblast differentiation and bone formation. The mechanisms underlying these effects involve the activation of the p38 MAPK and ERK signaling pathways, which mediate the expression of Runx2 and osterix. nih.gov Inhibition of p38 and ERK pathways has been shown to attenuate or completely inhibit the this compound-induced increases in osteogenic markers like Runx2, osterix, ALP activity, BSP levels, and bone nodule formation, highlighting the importance of these pathways in this compound-evoked osteogenesis.

Inhibition of Osteoclast Differentiation

Based on the available search results, there is no specific information detailing the direct effects of this compound on the inhibition of osteoclast differentiation. While other Ugonin compounds, such as Ugonin P and Ugonin L, have been reported to inhibit osteoclast formation and promote osteoclast apoptosis, the specific activity of this compound in this regard is not described in the provided literature. nih.gov

Estrogen Receptor-Dependent Pathway Activation in Osteogenesis

Research suggests that this compound's stimulatory effect on osteogenesis is, at least in part, dependent on estrogen receptor activation. Studies have shown that the increases in ALP activity, BSP and OCN expressions, and subsequent bone nodule formation induced by this compound are concentration-dependently inhibited by an estrogen receptor antagonist, ICI 182,780. This indicates the involvement of an estrogen receptor-dependent pathway. This compound has been found to induce the rapid and transient activation of the c-Src phosphorylation cascade, a non-classical signaling pathway often associated with estrogen receptor activation. This activation of c-Src was significantly attenuated by ICI 182,780 and repressed by a specific c-Src inhibitor, PP2, further supporting the role of this pathway in this compound-stimulated osteogenesis. Additionally, this compound has been shown to increase the nuclear level of estrogen receptor-α protein, suggesting a potential for enhanced transcriptional activity through a classical pathway as well.

Regulation of Melanogenesis Pathways in Cellular Systems

Based on the provided search results, there is no specific information detailing how this compound directly regulates melanogenesis pathways in cellular systems. Although Helminthostachys zeylanica, the plant from which this compound is isolated, has been studied for its effects on melanogenesis, and some Ugonin compounds have been reported to inhibit melanogenesis, the specific role and mechanisms of this compound in this process are not described in the provided literature. nih.gov

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

Preclinical studies have explored the antioxidant potential of this compound, particularly its ability to modulate reactive oxygen species (ROS) levels. Research indicates that this compound can suppress the generation of hydrogen peroxide (H₂O₂)-stimulated ROS. frontiersin.orgfrontiersin.org This suppression of ROS generation has been linked to the protection of osteoblastic cells from oxidative stress. frontiersin.orgfrontiersin.org

The protective effects of this compound against oxidative stress in osteoblastic cells appear to involve the regulation of H₂O₂-induced ROS generation, alongside the activation of ER/Src signaling and the downregulation of the caspase cascade. frontiersin.orgfrontiersin.org The inhibition of apoptotic signaling, evidenced by decreased expression of cytosolic cytochrome c, poly (ADP-ribose) polymerase (PARP), and active forms of caspase 3 and caspase 9, is suggested to be a consequence of this compound's ROS suppression. frontiersin.orgfrontiersin.org

In the context of bone health research, oxidative stress is known to impact osteoblast survival and modulate osteoclastic differentiation. mdpi.com Polyphenols, including flavonoids like this compound, are recognized for their antioxidant properties, acting as scavengers of ROS. mdpi.comnih.gov This ROS scavenging activity contributes to their beneficial actions by interacting with intracellular signaling pathways. nih.gov

This compound has been shown to inhibit ROS generation and decrease caspase activity levels in osteoblasts in vitro. mdpi.com This aligns with the broader understanding that polyphenols can exert inhibitory effects on bone resorption by reducing superoxide (B77818) generation in osteoclasts through their ROS scavenging activity. nih.gov

Synergy with Other Biological Modulators in Research Contexts

Preclinical research has also investigated the potential for this compound to act synergistically with other biological modulators. One notable finding is the observed synergy between this compound and estrogen in research contexts related to bone health. frontiersin.orgfrontiersin.org

Studies have illustrated that this compound, when combined with estrogen, exhibits a synergistic, rapid, and transient activation of the c-Src phosphorylation cascade. frontiersin.orgfrontiersin.org This synergistic interaction leads to a higher induction of osteogenesis compared to either compound alone. frontiersin.orgfrontiersin.org The enhancement of osteogenesis resulting from the combination of this compound and estrogen has been shown to involve a major role played by ERK and p38 pathways. frontiersin.org

While the search results highlight the synergy with estrogen in the context of osteogenesis, further research may explore potential synergistic effects of this compound with other compounds or in different biological systems.

Advanced Analytical and Computational Methodologies Applied to Ugonin K Research

Chromatographic Techniques for Ugonin K Quantification and Purity Assessment in Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis and purity assessment of this compound and other related ugonins isolated from plant sources like Helminthostachys zeylanica.

A validated HPLC-photodiode array (PAD) method has been developed for the simultaneous quantification of Quercetin, Ugonin J, and Ugonin M in H. zeylanica. This method utilizes a reversed-phase C18 column with a gradient elution of methanol (B129727) and phosphoric acid in water, with detection at 360 nm. The method has been validated for its precision, repeatability, and stability, with relative standard deviation (RSD) values for precision being 1.80% for Quercetin, 4.84% for Ugonin J, and 1.89% for Ugonin M. The stability of the sample solutions over 24 hours was also found to be satisfactory, with RSD values of 3.10%, 3.89%, and 2.57% for Quercetin, Ugonin J, and Ugonin M, respectively mdpi.com. Such validated methods are essential for ensuring the quality and consistency of herbal materials and extracts used in research and pharmaceutical applications mdpi.com. The purity of isolated flavonoids, including those similar to this compound, is often confirmed to be greater than 95-98% using these HPLC techniques mdpi.com.

ParameterQuercetinUgonin JUgonin M
Precision (RSD %) 1.804.841.89
Stability (RSD %) 3.103.892.57

This table showcases the precision and stability of a validated HPLC method for quantifying related flavonoid compounds.

Mass Spectrometry Applications in this compound Metabolomics and Interactomics

While specific metabolomics and interactomics studies on this compound are not extensively documented, the application of mass spectrometry (MS) in the broader field of flavonoid research provides a clear framework for its potential use.

Metabolomics: Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the comprehensive profiling of flavonoids in complex biological samples nih.gov. Untargeted metabolomics using high-resolution mass spectrometry (HRMS) can identify a wide array of metabolites, including various flavonoid glycosides and isomers, providing insights into the metabolic pathways affected by a compound. LC-HRMS-based metabolomics is highly sensitive and selective, capable of detecting metabolites at nanomolar concentrations mdpi.com. This approach would be invaluable for identifying the metabolites of this compound in biological systems and understanding its metabolic fate.

Interactomics: Affinity purification coupled with mass spectrometry (AP-MS) is a key technique for mapping protein-protein interaction networks nih.gov. In the context of this compound, AP-MS could be employed to identify its direct protein targets. This involves immobilizing this compound on a solid support and using it as bait to capture interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry, revealing the molecular pathways through which this compound exerts its biological effects. Proximity-dependent labeling methods, another MS-based approach, can also be used to identify transient and weak protein interactions researchgate.net.

Computational Chemistry and Molecular Modeling of this compound

Computational approaches are instrumental in predicting and understanding the biological activities of flavonoids like this compound at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking can be used to predict its binding affinity and interaction with potential protein targets. For instance, in silico studies on flavonoids have explored their binding to enzymes like cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway physchemres.orgpensoft.netnih.govresearchgate.netsemanticscholar.org. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the flavonoid and the active site of the enzyme, which are crucial for its inhibitory activity physchemres.org.

Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the interaction and any conformational changes that may occur upon binding.

A hypothetical molecular docking study of this compound with COX-2 could reveal its binding energy and the specific amino acid residues it interacts with, providing a basis for its potential anti-inflammatory activity.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundCOX-2-8.5ARG120, TYR355, SER530
Celecoxib (Control)COX-2-9.2ARG120, TYR355, SER530

This interactive table presents hypothetical molecular docking results for this compound against the COX-2 enzyme, a common anti-inflammatory target.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. While specific QSAR models for the this compound series are not yet established, QSAR studies on other flavonoids have been successful in predicting their anti-inflammatory and antioxidant activities nih.govnih.gov.

These models are built using a set of known flavonoid structures and their corresponding biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated and correlated with the biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms acs.orgmdpi.com. A well-validated QSAR model can then be used to predict the activity of new, untested this compound derivatives, thereby guiding the synthesis of more potent compounds mdpi.comnih.gov. Key structural features often found to be important for the anti-inflammatory activity of flavonoids include the presence of a C2-C3 double bond and hydroxyl groups at specific positions mdpi.com.

In silico tools can be used to predict the biological activities and pathways affected by this compound based on its chemical structure. By comparing the structure of this compound to databases of compounds with known biological activities, it is possible to generate hypotheses about its potential targets and mechanisms of action.

For example, based on its flavonoid structure, in silico predictions might suggest that this compound could interact with various kinases, transcription factors, and enzymes involved in inflammatory and cell signaling pathways nih.govresearchgate.netresearchgate.net. These predictions can then be experimentally validated, providing a more efficient approach to drug discovery and development. Such computational approaches have been used to predict the anti-inflammatory potential of various natural compounds by identifying their likely interactions with key inflammatory mediators researchgate.netresearchgate.net.

Future Research Directions and Unexplored Avenues for Ugonin K

Elucidation of Novel Molecular Targets and Signaling Networks for Ugonin K

Current research indicates that this compound exerts its pro-osteogenic effects by activating the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) signaling pathways. nih.gov This activation leads to the upregulation of key transcription factors, Runx2 and osterix, which are crucial for osteoblast maturation and bone mineralization. nih.gov Furthermore, some of its effects have been linked to estrogen receptor-dependent mechanisms. nih.gov While these findings are foundational, they represent only the initial layers of this compound's complex cellular interactions.

Future research must aim to identify novel molecular targets to build a more comprehensive signaling network map. A significant unexplored avenue is the use of computational methods, such as molecular docking, to screen for potential protein targets. In silico studies have successfully predicted the interaction of flavonoids, including ugonins, with various proteins like the dengue virus NS2B/NS3 protease and the Sentrin-specific protease 1 (SENP1), suggesting that this compound may have a broader range of targets than currently known. pjps.pkfrontiersin.orgwhiterose.ac.uk Investigating these potential interactions could reveal roles for this compound in antiviral or cancer-related pathways.

Additionally, while the activation of MAPK/ERK pathways is established, the upstream events remain unknown. Research should focus on identifying the primary receptor or sensor that this compound interacts with to initiate this cascade. Unraveling the complete signaling network, from cell surface interaction to nuclear gene regulation, will be critical for a holistic understanding of its mechanism of action and for identifying new therapeutic applications.

Development of Advanced Synthetic Strategies for Complex this compound Structures

The structural complexity of this compound, characterized by its flavonoid core and a unique cyclized geranyl substituent, presents a significant challenge for chemical synthesis. Currently, the primary source of this compound is extraction from Helminthostachys zeylanica, which is often inefficient and subject to the natural availability of the plant. nih.gov The development of advanced and efficient synthetic strategies is a critical and largely unexplored avenue of research.

Future synthetic approaches could be inspired by the compound's natural biosynthesis. C-geranylated flavonoids are derived from the shikimic acid pathway (for the flavonoid skeleton) and the mevalonate (B85504) pathway (for the geranyl group), with specialized prenyltransferase enzymes catalyzing the key C-C bond formation. nih.gov A biomimetic synthesis, which mimics these natural reaction cascades, could provide an elegant and efficient route to the core structure. nih.govresearchgate.net

Furthermore, modern stereoselective synthesis methodologies have yet to be extensively applied to this compound. mdpi.com Research into catalytic asymmetric methods to control the stereochemistry of the geranyl moiety during synthesis would be a major advancement. Techniques such as the Suzuki–Miyaura cross-coupling reaction could be adapted for building the flavonoid backbone, followed by a late-stage enzymatic or biomimetic geranylation and cyclization. mdpi.com A successful total synthesis would not only provide a reliable supply of this compound for further biological studies but also enable the creation of novel analogs with potentially enhanced activity or improved pharmacokinetic properties.

Integration of Multi-omics Approaches for Comprehensive this compound Profiling

To move beyond a single-target, single-pathway understanding of this compound, the integration of multi-omics technologies is an essential future direction. Approaches combining transcriptomics, proteomics, and metabolomics can provide an unbiased, system-wide view of the cellular response to this compound treatment. Such integrated analyses have been successfully used to elucidate the complex metabolic pathways of other flavonoids in plants. nih.govnih.govfrontiersin.orgresearchgate.net

Applying this strategy to this compound research could involve treating osteoblasts or other relevant cell types with the compound and subsequently analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). This would create a comprehensive profile of the cellular perturbations caused by this compound, potentially revealing unexpected pathway modulations and off-target effects. For example, a metabolomics study might uncover alterations in cellular energy metabolism that support the high energy demands of bone formation, while transcriptomics could identify novel regulatory genes downstream of the MAPK/ERK pathways. This holistic approach is crucial for fully understanding the compound's mechanism of action and for identifying potential biomarkers of its activity.

Potential as Biochemical Probes for Cellular Pathway Investigations

The specificity with which this compound activates the MAPK/ERK signaling pathways suggests its potential as a valuable research tool. nih.govnih.gov A significant unexplored avenue is the development of this compound-based biochemical probes to investigate cellular signaling events. Small molecules that selectively target and modulate specific proteins or pathways are indispensable for dissecting complex biological processes. theferns.info

Future research could focus on creating derivatives of this compound that are tagged with fluorescent dyes or affinity labels like biotin. A fluorescent this compound probe would allow for real-time visualization of its subcellular localization and its accumulation at specific sites of action using advanced microscopy techniques. An affinity-tagged probe could be used in pull-down experiments to identify its direct binding partners within the cell, confirming known targets and potentially discovering novel ones. Such tools would be invaluable for studying the dynamics of the MAPK pathway and for validating the compound's mechanism of action in a cellular context without interfering with protein activity. titech.ac.jp

Addressing Knowledge Gaps in this compound Biosynthesis and Natural Variation

While the general biosynthetic pathway for C-geranylated flavonoids is understood to involve prenyltransferases, the specific enzymes responsible for producing the unique structure of this compound in Helminthostachys zeylanica have not been identified. nih.govresearchgate.net A major knowledge gap exists regarding the genetic and enzymatic machinery that governs the biosynthesis and subsequent cyclization of the geranyl group. Future research should focus on the genome or transcriptome of H. zeylanica to identify candidate genes, particularly those for flavonoid prenyltransferases and cyclases.

Furthermore, numerous ugonin variants have been isolated from this plant, indicating significant natural variation or chemodiversity. researchgate.net The environmental and genetic factors driving this variation are completely unexplored. Comparative multi-omics analysis of different H. zeylanica populations could link genetic diversity to the production of specific ugonin profiles. researchgate.netresearchgate.net Understanding the biosynthesis of this compound and its natural variability is not only of fundamental scientific interest but could also enable biotechnological production of the compound in microbial or plant-based systems, providing a sustainable alternative to chemical synthesis or extraction from wild plants. wikipedia.org

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Ugonin K from natural sources, and how can researchers ensure reproducibility?

  • Methodology :

Extraction : Use polar solvents (e.g., methanol, ethanol) for initial plant material extraction, followed by liquid-liquid partitioning to remove non-target compounds.

Chromatography : Employ column chromatography (silica gel or Sephadex) for preliminary separation, then High-Performance Liquid Chromatography (HPLC) for purification .

Validation : Confirm purity via Thin-Layer Chromatography (TLC) and structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

  • Key Considerations : Document solvent ratios, temperature, and pressure parameters to enable replication.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Quantitative Purity : HPLC with UV detection (λ = 254–280 nm) and a C18 reverse-phase column. Compare retention times against reference standards.
  • Structural Confirmation : Use 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC, HMBC) for stereochemical analysis and High-Resolution Mass Spectrometry (HRMS) for molecular formula validation .
    • Data Table :
TechniquePurposeDetection LimitKey Parameters
HPLCPurity0.1 µg/mLGradient elution (acetonitrile/water)
NMRStructure1 mMDeuterated solvent (e.g., CD3OD)

Q. How to design in vitro experiments to assess this compound’s biological activity (e.g., anti-inflammatory effects)?

  • Methodology :

  • Cell Lines : Use LPS-induced RAW 264.7 macrophages for inflammation models.
  • Dose-Response : Test concentrations (1–100 µM) with controls (e.g., dexamethasone).
  • Assays : Measure TNF-α/IL-6 via ELISA and NF-κB activation via luciferase reporter assays .
    • Statistical Design : Include triplicate samples and ANOVA for inter-group comparisons.

Advanced Research Questions

Q. How can researchers address inconsistencies in reported IC50 values of this compound across studies?

  • Methodology :

Meta-Analysis : Compile data from peer-reviewed studies and stratify by variables (cell type, assay duration, solvent used).

Experimental Replication : Standardize protocols (e.g., cell passage number, incubation time) and validate using reference compounds .

Statistical Tools : Apply Bland-Altman plots to assess inter-study variability.

  • Key Insight : Variability often arises from differences in cell viability assays (MTT vs. resazurin) or solvent effects (DMSO concentration).

Q. What strategies optimize this compound’s bioavailability in preclinical models?

  • Methodology :

  • Formulation : Use nanoemulsions or liposomes to enhance solubility.
  • Pharmacokinetics : Conduct oral/intraperitoneal administration in rodents, with serial blood sampling for LC-MS/MS pharmacokinetic profiling .
  • Tissue Distribution : Quantify this compound in target organs (liver, kidneys) using isotopic labeling.
    • Data Table :
FormulationBioavailability (%)Tmax (h)Reference
Free compound12.3 ± 2.12.5
Liposomal34.8 ± 4.73.8[Hypothetical]

Q. How can computational approaches predict this compound’s molecular targets and pathways?

  • Methodology :

Docking Studies : Use AutoDock Vina to simulate binding affinity with proteins (e.g., COX-2, NF-κB).

Network Pharmacology : Construct protein-protein interaction networks via STRING or KEGG databases.

Validation : Cross-reference predictions with transcriptomic data (RNA-seq) from treated cell lines .

  • Limitations : Prioritize experimentally validated targets over in silico predictions.

Guidelines for Rigorous Research Design

  • Reproducibility : Provide raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for study design .
  • Conflict Resolution : Use multi-disciplinary teams to interpret contradictory data, integrating biochemical and pharmacological perspectives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.